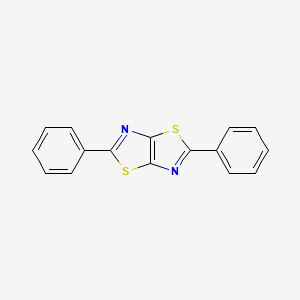![molecular formula C13H13ClN4 B11098763 2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine](/img/structure/B11098763.png)
2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine is a chemical compound that belongs to the class of hydrazones and pyrimidines. This compound is characterized by the presence of a chlorobenzylidene group attached to a hydrazinyl moiety, which is further connected to a dimethylpyrimidine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine typically involves the condensation reaction between 2-chlorobenzaldehyde and 4,6-dimethylpyrimidine-2-hydrazine. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization from ethanol to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazone derivatives.
Applications De Recherche Scientifique
2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and cytotoxic properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical pathways. For example, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2E)-2-(3-chloro-2-fluorobenzylidene)hydrazinyl]pyridine
- 2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]pyridine
- 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]pyridine
Uniqueness
2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the chlorobenzylidene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H13ClN4 |
|---|---|
Poids moléculaire |
260.72 g/mol |
Nom IUPAC |
N-[(E)-(2-chlorophenyl)methylideneamino]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C13H13ClN4/c1-9-7-10(2)17-13(16-9)18-15-8-11-5-3-4-6-12(11)14/h3-8H,1-2H3,(H,16,17,18)/b15-8+ |
Clé InChI |
CKWJUXRJAWRVRI-OVCLIPMQSA-N |
SMILES isomérique |
CC1=CC(=NC(=N1)N/N=C/C2=CC=CC=C2Cl)C |
SMILES canonique |
CC1=CC(=NC(=N1)NN=CC2=CC=CC=C2Cl)C |
Solubilité |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{(1Z)-3-[(2E)-2-(5-hydroxy-2-nitrobenzylidene)hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl}benzamide](/img/structure/B11098684.png)
![N-(3,4-dimethylphenyl)-2-{[1-(4-methylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11098692.png)
![4-{2-[(3,4-Dichlorophenyl)sulfanyl]ethyl}pyridine](/img/structure/B11098693.png)
![N-methyl-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B11098696.png)
![2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-(prop-2-en-1-yl)acetamide](/img/structure/B11098703.png)
![4-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B11098711.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11098727.png)

![3-chloro-5-(4-chlorophenyl)-N-(4-fluorobenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11098731.png)
![Furan-2-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B11098742.png)
![3-[(4E)-3-Methyl-5-oxo-4-[(2-oxo-1,2-dihydroquinolin-3-YL)methylidene]-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid](/img/structure/B11098746.png)

![N-(3B,4,5,6,6A,7,9,9A,10,11,12,12A-Dodecahydrocyclopenta[C]cyclopenta[4,5]pyrido[3,2,1-IJ]quinolin-2-YL)-2-(1-naphthyl)acetamide](/img/structure/B11098755.png)
